molecular formula C18H19Cl3N2O B11999361 4-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide

4-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide

Cat. No.: B11999361
M. Wt: 385.7 g/mol
InChI Key: LDLMAYKGORPCFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide typically involves the reaction of 4-methylbenzoic acid with 2,2,2-trichloroethylamine in the presence of a suitable catalyst. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Scientific Research Applications

4-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to proteins, thereby modulating biological pathways. The exact pathways and targets can vary depending on the application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide apart is its specific molecular structure, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications .

Properties

Molecular Formula

C18H19Cl3N2O

Molecular Weight

385.7 g/mol

IUPAC Name

4-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide

InChI

InChI=1S/C18H19Cl3N2O/c1-11-4-7-14(8-5-11)16(24)23-17(18(19,20)21)22-15-9-6-12(2)10-13(15)3/h4-10,17,22H,1-3H3,(H,23,24)

InChI Key

LDLMAYKGORPCFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=C(C=C(C=C2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.